molecular formula C14H10ClNO4 B14242873 Benzyl 2-chloro-4-nitrobenzoate CAS No. 250790-07-9

Benzyl 2-chloro-4-nitrobenzoate

Cat. No.: B14242873
CAS No.: 250790-07-9
M. Wt: 291.68 g/mol
InChI Key: JLNUYOHCHLBNLD-UHFFFAOYSA-N
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Description

Benzyl 2-chloro-4-nitrobenzoate is an aromatic ester derivative characterized by a benzyl ester group attached to a benzoate ring substituted with chlorine at the 2-position and a nitro group at the 4-position.

Properties

CAS No.

250790-07-9

Molecular Formula

C14H10ClNO4

Molecular Weight

291.68 g/mol

IUPAC Name

benzyl 2-chloro-4-nitrobenzoate

InChI

InChI=1S/C14H10ClNO4/c15-13-8-11(16(18)19)6-7-12(13)14(17)20-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

JLNUYOHCHLBNLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-chloro-4-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of benzyl benzoate to introduce the nitro group, followed by chlorination to add the chlorine atom. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and thionyl chloride or phosphorus pentachloride for chlorination .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-chloro-4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products:

Scientific Research Applications

Benzyl 2-chloro-4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-chloro-4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The ester functionality allows for hydrolysis, releasing active compounds that can further participate in biochemical pathways. The chlorine atom can facilitate electrophilic aromatic substitution reactions, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Substituent Position Variations

The positions of chlorine and nitro groups on the benzoate ring significantly influence chemical reactivity, biological activity, and physical properties. Key comparisons include:

Compound Substituent Positions Key Properties/Applications Reference
Benzyl 2-chloro-4-nitrobenzoate 2-Cl, 4-NO₂ Hypothesized pharmaceutical applications
Morpholinium 2-chloro-5-nitrobenzoate 2-Cl, 5-NO₂ Non-linear optical (NLO) materials; helical hydrogen-bonded chains
Morpholinium 4-chloro-3-nitrobenzoate 4-Cl, 3-NO₂ Enhanced hydrogen bonding; phase-matchable NLO properties
Ethyl 2-chloro-4-nitrobenzoate 2-Cl, 4-NO₂ Laboratory chemical; intermediate in synthesis

Key Findings :

  • Chlorine Position : 2-Chloro substitution (ortho to the ester) introduces steric hindrance, which could reduce enzymatic degradation compared to 4-chloro analogs .

Ester Group Modifications

The choice of ester group (benzyl, ethyl, methyl, or aryl) impacts lipophilicity, solubility, and toxicity:

Compound Ester Group Molecular Weight Key Characteristics Reference
This compound Benzyl (C₆H₅CH₂) ~305.7 g/mol* High lipophilicity; potential for dermal absorption
Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate Methyl (CH₃) 334.7 g/mol Amide linkage; improved thermal stability
Ethyl 2-chloro-4-nitrobenzoate Ethyl (C₂H₅) 229.6 g/mol Lower toxicity; used in laboratory synthesis
(4-Chlorophenyl) 4-nitrobenzoate 4-Chlorophenyl 276.7 g/mol Aromatic ester; increased steric bulk

Key Findings :

  • Benzyl Esters : Exhibit higher lipophilicity than ethyl or methyl esters, suggesting better membrane permeability in drug delivery .
  • Amide vs. Ester: Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate (amide derivative) shows enhanced stability but reduced solubility compared to ester analogs .

Counterion and Salt Forms

Ionic derivatives of 2-chloro-4-nitrobenzoate highlight the role of counterions in modulating properties:

Compound Counterion Applications Reference
Ethanolammonium 2-chloro-4-nitrobenzoate Ethanolammonium Dual biological activity; autophagy regulation
Morpholinium 2-chloro-4-nitrobenzoate Morpholinium NLO materials; high-resolution crystallography

Key Findings :

  • Ethanolammonium Salts: Improve aqueous solubility and biocompatibility, making them suitable for pharmaceutical formulations .
  • Morpholinium Salts : Enhance crystallinity and NLO performance due to strong hydrogen-bonding networks .

Pharmaceutical Potential

  • Benzyl Benzoate Analogs : this compound may share scabicidal properties with benzyl benzoate (BB), a first-line treatment for scabies. The addition of nitro and chloro groups could enhance efficacy against resistant parasites .

Material Science

  • NLO Properties : Morpholinium salts of nitrobenzoates exhibit strong electro-optic effects, with 2-chloro-4-nitrobenzoate derivatives showing phase-matchable characteristics for laser applications .

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